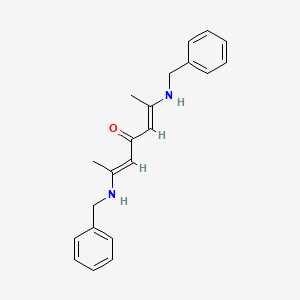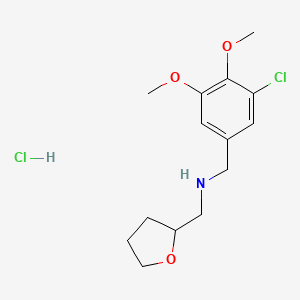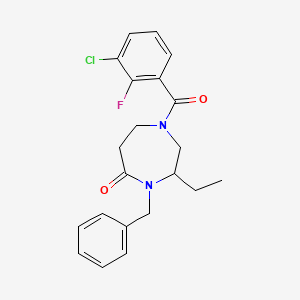
2,6-bis(benzylamino)hepta-2,5-dien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(benzylamino)hepta-2,5-dien-4-one, also known as BBH, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BBH is a highly conjugated molecule with a unique structure that makes it a valuable tool for investigating different biochemical and physiological processes.
Mécanisme D'action
2,6-bis(benzylamino)hepta-2,5-dien-4-one's mechanism of action is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. This compound has also been shown to interact with metal ions by forming chelates, which can affect their biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by affecting their cell cycle progression. Additionally, this compound has been shown to have antioxidant properties by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-bis(benzylamino)hepta-2,5-dien-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly conjugated, making it a valuable tool for investigating different biochemical and physiological processes. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability. Additionally, this compound's mechanism of action is not fully understood, which can limit its applications in certain fields.
Orientations Futures
There are several future directions for 2,6-bis(benzylamino)hepta-2,5-dien-4-one research. One potential direction is to investigate its potential as a therapeutic agent for treating cancer. Additionally, this compound can be further explored as a fluorescent probe for detecting and quantifying metal ions. This compound can also be used as a building block for constructing organic semiconductors for use in electronic devices. Further research is needed to fully understand this compound's mechanism of action and its potential applications in different fields.
Conclusion:
This compound is a unique compound that has gained attention in scientific research due to its potential applications in various fields. Its highly conjugated structure makes it a valuable tool for investigating different biochemical and physiological processes. This compound has been shown to have anti-cancer properties, act as a fluorescent probe for metal ions, and be used in organic electronics. Further research is needed to fully understand this compound's mechanism of action and its potential applications in different fields.
Méthodes De Synthèse
2,6-bis(benzylamino)hepta-2,5-dien-4-one can be synthesized using different methods, but the most common one involves the reaction of 2,5-hexanedione with benzylamine in the presence of a base catalyst. The reaction yields this compound as a yellow crystalline solid with a melting point of 191-193°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
2,6-bis(benzylamino)hepta-2,5-dien-4-one has been used in various scientific research studies due to its unique properties. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been used as a fluorescent probe for detecting and quantifying metal ions such as copper, iron, and zinc. Additionally, this compound has been used in the field of organic electronics as a building block for constructing organic semiconductors.
Propriétés
IUPAC Name |
(2E,5E)-2,6-bis(benzylamino)hepta-2,5-dien-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-17(22-15-19-9-5-3-6-10-19)13-21(24)14-18(2)23-16-20-11-7-4-8-12-20/h3-14,22-23H,15-16H2,1-2H3/b17-13+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEKEEURYMBRJX-HBKJEHTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C=C(C)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)/C=C(/NCC1=CC=CC=C1)\C)/NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5419698.png)
![5-(2-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5419704.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5419705.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419712.png)
![N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5419715.png)

![4-(cyclopropylmethyl)-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5419726.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5419727.png)
![1'-(cyclopropylcarbonyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419734.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5419742.png)
![4-[(4-methoxy-3-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5419749.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5419752.png)
![N-[(3-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5419780.png)
